Cas no 95970-08-4 (1,4-dibromo-2-methoxybenzene)

1,4-dibromo-2-methoxybenzene structure
1,4-dibromo-2-methoxybenzene structure
1,4-dibromo-2-methoxybenzene
95970-08-4
C7H6Br2O
265.929940700531
MFCD07780698
892047
13399557

1,4-dibromo-2-methoxybenzene Properties

Names and Identifiers

    • 2,5-Dibromoanisole
    • 1,4-dibromo-2-methoxybenzene
    • 1,4-dibromo-2-methoxy-benzene
    • 1,4-dibromo-3-methoxybenzene
    • 2,4-DICHLOROBENZENEDIAZONIUM 1,5-NAPHTHALENEDISULFONATE HYDRATE
    • Benzene,1,4-dibromo-2-methoxy
    • 1,4-Dibromo-2-methoxybenzene (ACI)
    • +Expand
    • MFCD07780698
    • YJGNTPRGNRICPY-UHFFFAOYSA-N
    • 1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
    • BrC1C=C(OC)C(Br)=CC=1

Computed Properties

  • 263.87900
  • 0
  • 1
  • 1
  • 10

Experimental Properties

  • 3.22020
  • 9.23000
  • 257-261 ºC
  • 99.1±20.3 ºC,
  • Very slightly soluble (0.26 g/l) (25 º C),
  • 1.823±0.06 g/cm3 (20 ºC 760 Torr),

1,4-dibromo-2-methoxybenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IK5L-1g
Benzene, 1,4-dibromo-2-methoxy-
95970-08-4 98%
1g
$4.00 2024-04-19
A2B Chem LLC
AI65129-1g
2,5-Dibromoanisole
95970-08-4 98%
1g
$4.00 2024-07-18
Aaron
AR00IKDX-1g
Benzene, 1,4-dibromo-2-methoxy-
95970-08-4 97%
1g
$4.00 2024-07-18
Ambeed
A250714-1g
2,5-Dibromoanisole
95970-08-4 98%
1g
$5.0
Chemenu
CM195083-25g
1,4-dibromo-2-methoxybenzene
95970-08-4 95+%
25g
$143
Crysdot LLC
CD12001474-100g
2,5-Dibromoanisole
95970-08-4 98%
100g
$376
Enamine
EN300-1897812-0.05g
1,4-dibromo-2-methoxybenzene
95970-08-4 95%
0.05g
$19.0 2023-09-18
eNovation Chemicals LLC
D961328-25g
Benzene, 1,4-dibromo-2-methoxy-
95970-08-4 97%
25g
$170 2022-09-07
Fluorochem
062592-1g
2,5-Dibromoanisole
95970-08-4 95%
1g
£10.00 2022-03-01
TRC
D422973-100mg
2,5-Dibromoanisole
95970-08-4
100mg
$64.00 2023-05-18

1,4-dibromo-2-methoxybenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, 65 °C
1.2 Reagents: Ammonia Solvents: Water
Reference
Active Molybdenum-Based Anode for Dehydrogenative Coupling Reactions
Beil, Sebastian B.; Mueller, Timo; Sillart, Sydney B.; Franzmann, Peter; Bomm, Alexander; et al, Angewandte Chemie, 2018, 57(9), 2450-2454

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  rt; overnight, 70 °C
1.2 Reagents: Water
Reference
Thienopyridines as melanin-concentrating hormone receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  12 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ;  40 - 65 °C
Reference
Method for preparing 2,5-dibromophenol
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
An amphiphilic pyrene sheet for selective functionalization of graphene
Lee, Dong-Woo; Kim, Taehoon; Lee, Myongsoo, Chemical Communications (Cambridge, 2011, 47(29), 8259-8261

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  16 h, 100 °C
Reference
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; Perry, Gregory J. P.; Cannas, Diego M.; Larrosa, Igor, Chemical Science, 2018, 9(15), 3860-3865

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Ethanol
Reference
Polybromo-aromatic compounds. III. Synthesis of bromo-substituted anisoles
Shishkin, V. N.; Tanaseichuk, B. S.; Lapin, K. K.; Ivkina, A. A.; Butin, K. P., Zhurnal Organicheskoi Khimii, 1984, 20(12), 2588-99

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Pyridine
Reference
Polybromo aromatic compounds. IV. Methoxydebromination of polybromobenzenes in pyridine
Shishkin, V. N.; Lapin, K. K.; Tanaseichuk, B. S.; Butin, K. P., Zhurnal Organicheskoi Khimii, 1988, 24(3), 577-83

1,4-dibromo-2-methoxybenzene Raw materials

1,4-dibromo-2-methoxybenzene Preparation Products

1,4-dibromo-2-methoxybenzene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95970-08-4)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:95970-08-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95970-08-4)
TANG SI LEI
15026964105
2881489226@qq.com

1,4-dibromo-2-methoxybenzene Related Literature

  • 1. Displacement of an acetamido- and a nitro-group during bromination of an aromatic compound
    Charles R. Harrison,J. F. W. McOmie J. Chem. Soc. C 1966 997
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